molecular formula C13H8ClN3O3 B15111913 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B15111913
M. Wt: 289.67 g/mol
InChI Key: JTCNHARTIVVSLI-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-chlorophenyl group at position 4 and a furan-2-carboxamide moiety at position 2. The 1,2,5-oxadiazole ring is a nitrogen-rich heterocycle known for its stability and electronic properties, making it a scaffold of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

JTCNHARTIVVSLI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Route 1: Oxadiazole Ring Formation via Cyclization

Step 1: Synthesis of 1,2,5-Oxadiazole Precursor
The oxadiazole core is typically formed via cyclization reactions involving nitrile oxides or diamines. A plausible approach involves reacting 4-chlorobenzonitrile oxide with a diamine precursor (e.g., ethylenediamine ) under thermal or catalytic conditions.

Step 2: Introduction of 4-Chlorophenyl Group
The chlorophenyl group may be introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination). For example:

  • NAS : Reacting a halogenated oxadiazole intermediate with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) and a solvent like DMF.
  • Cross-Coupling : Employing a palladium catalyst with an arylboronic acid derivative of 4-chlorophenyl.

Step 3: Carboxamide Formation
The furan-2-carboxamide moiety can be synthesized via:

  • Activation of Furan-2-Carboxylic Acid : Conversion to an acid chloride or mixed anhydride (e.g., using SOCl₂ or DCC/DMAP).
  • Amide Coupling : Reaction with an amine (e.g., 3-aminooxadiazole ) using coupling agents like HATU or EDCI.
Step Reagents/Conditions Yield (Hypothetical)
1 4-Chlorobenzonitrile oxide, ethylenediamine, Δ 70–80%
2 4-Chlorophenol, K₂CO₃, DMF, 80°C 60–70%
3 Furan-2-carboxylic acid, SOCl₂, then 3-aminooxadiazole, EDCI/HOBt 50–60%

Route 2: Convergent Synthesis via Cross-Coupling

Step 1: Preparation of 1,2,5-Oxadiazole Core
A pre-functionalized oxadiazole (e.g., 3-bromo-1,2,5-oxadiazole ) is synthesized via microwave-assisted cyclization or traditional thermal methods.

Step 2: Suzuki-Miyaura Coupling
The bromine atom on the oxadiazole is replaced with the 4-chlorophenyl group using 4-chlorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) under basic conditions (e.g., K₂CO₃, DME/H₂O).

Step 3: Carboxamide Formation
The furan-2-carboxamide is attached via a Buchwald-Hartwig amination or Ullmann coupling, depending on the desired regiochemistry.

Step Reagents/Conditions Yield (Hypothetical)
1 4-Chlorobenzonitrile oxide, ethylenediamine, MW irradiation 85%
2 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C 65–75%
3 Furan-2-carboxylic acid, CuI, DMAP, toluene, 100°C 55–65%

Reaction Mechanisms and Challenges

Oxadiazole Ring Formation

The cyclization of nitrile oxides with diamines proceeds via a [3+2] cycloaddition mechanism, forming the oxadiazole ring. Steric hindrance from bulky substituents may reduce reaction efficiency.

Key Challenge : Regioselectivity in substituent placement on the oxadiazole ring.

Introduction of 4-Chlorophenyl Group

NAS requires electron-deficient aromatic rings for efficient substitution. The oxadiazole’s electron-withdrawing nature may facilitate this step. Cross-coupling methods offer higher regioselectivity but require expensive catalysts.

Key Challenge : Balancing reaction rates and catalyst costs.

Carboxamide Formation

Amide coupling is sensitive to moisture and temperature. The use of coupling agents (e.g., HATU) minimizes side reactions but increases reagent costs.

Key Challenge : Stabilizing the furan ring during acidic or basic conditions.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (3:1) for intermediate purification (as seen in CN110746322A).
  • Recrystallization : Solvents like ethanol or methanol for final product isolation.

Spectroscopic Analysis

  • ¹H NMR : Distinguish aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), oxadiazole protons (δ 8.0–8.5 ppm), and furan protons (δ 6.2–6.8 ppm).
  • IR : Amide I band (N–H stretch at ~3300 cm⁻¹ and C=O stretch at ~1680 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives with variations in the oxadiazole isomer, substituents, and appended functional groups. Below is a comparative analysis supported by

Key Differences and Implications

Oxadiazole Isomerism :

  • The target compound’s 1,2,5-oxadiazole ring is less common in bioactive molecules compared to 1,3,4-oxadiazole derivatives (e.g., a4, a5). The 1,2,5 isomer offers distinct electronic properties due to nitrogen positioning, which may influence metabolic stability and receptor binding .
  • In contrast, 1,3,4-oxadiazoles (e.g., a4, a5) are more prevalent in agrochemicals due to their synthetic accessibility and balanced hydrophobicity .

ANAZF’s nitro and azo groups impart high reactivity and instability, limiting its biomedical utility but making it suitable for energetic applications .

Biological Activity: Compounds a4 and a5 exhibit insect growth-regulating activity, with a5 (phenyl-substituted) showing superior efficacy to a4 (cyanomethyl-substituted). This suggests that aromatic substituents on 1,3,4-oxadiazoles optimize bioactivity . The target compound’s 1,2,5-oxadiazole core may confer unique interactions with insect molting hormone receptors, though empirical data are needed to confirm this hypothesis.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This compound features a unique chemical structure comprising a furan ring, an oxadiazole moiety, and a chlorophenyl substituent, which contribute to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2C_{15}H_{12}ClN_3O_2, with a molecular weight of approximately 365.8 g/mol. Its structural components include:

  • Furan Ring : Enhances the compound's electronic properties.
  • Oxadiazole Ring : Associated with various biological activities.
  • Chlorophenyl Group : Imparts additional biological activity through its electron-withdrawing effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively.

Cell Line IC50 Value (µM)
HeLa15.3
Caco-212.7
3T3-L110.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various pathogens, including both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated significant inhibition of edema formation compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The presence of the oxadiazole ring may disrupt microbial cell wall synthesis or function.

Case Studies

A recent study focused on the synthesis of various derivatives of this compound to enhance its biological activity. Among the synthesized derivatives, one showed an IC50 value of 5 µM against ovarian cancer cells (OVXF 899), significantly lower than the parent compound's value.

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide?

The synthesis typically involves multi-step organic reactions with precise control of conditions. Key steps include:

  • Cyclization and functionalization : Formation of the 1,2,5-oxadiazole (furazan) ring via nitrile oxide cycloaddition or oxidative ring closure under acidic conditions .
  • Coupling reactions : Amide bond formation between the furan-2-carboxamide and substituted oxadiazole using coupling agents like EDCI or HATU .
  • Purification : Recrystallization from solvent mixtures (e.g., ethyl acetate/ether) to achieve high purity (>99%) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Oxadiazole formationHNO₃/H₂SO₄, 0–5°C70–85%
Amide couplingEDCI, DMAP, DCM, RT60–75%

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Elemental Analysis : Validates purity and empirical formula (e.g., C, H, N content) .

Q. How can researchers assess solubility and stability for in vitro assays?

  • Solubility Screening : Test in solvents (DMSO, ethanol, buffers) using UV-Vis spectroscopy or dynamic light scattering (DLS).
  • Stability Studies : Monitor degradation via HPLC under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Density Functional Theory (DFT) : Compare calculated vs. observed reaction pathways (e.g., oxadiazole ring formation energetics) .
  • Kinetic Analysis : Use stopped-flow NMR to measure intermediate lifetimes and validate mechanistic hypotheses .
  • Crystallographic Validation : Resolve discrepancies in regiochemistry using single-crystal X-ray data .

Q. How can systematic structural modifications optimize bioactivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the oxadiazole ring to enhance metabolic stability .
  • Bioisosteric Replacement : Replace the furan ring with thiophene or pyrrole to modulate lipophilicity and target binding .
  • SAR Studies : Test derivatives against biological targets (e.g., β-tubulin polymerization inhibition) to establish structure-activity relationships .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Assays : Measure inhibition constants (Ki) for target enzymes (e.g., β-tubulin) using fluorescence polarization .
  • Cellular Imaging : Track intracellular localization via confocal microscopy with fluorescently tagged analogs .
  • Proteomics : Identify binding partners using affinity chromatography coupled with LC-MS/MS .

Key Challenges and Solutions

  • Low Solubility : Use co-solvents (e.g., cyclodextrins) or nanoparticle formulations to enhance bioavailability .
  • Synthetic Yield Variability : Optimize stoichiometry and reaction time via Design of Experiments (DoE) approaches .

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